

Application Note: Synthesis of Isotopically Labeled 3-cis-Hydroxyglibenclamide

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Compound of Interest

Compound Name: *3-cis-Hydroxyglibenclamide*

Cat. No.: B600857

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Introduction

This document provides a detailed protocol for the synthesis of isotopically labeled **3-cis-Hydroxyglibenclamide**, a significant metabolite of the anti-diabetic drug glibenclamide. The incorporation of stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), is crucial for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies, including use as internal standards for mass spectrometry, elucidation of metabolic pathways, and assessment of in vivo drug disposition. This protocol outlines a convergent synthetic strategy, combining the preparation of an isotopically labeled cis-3-hydroxycyclohexyl isocyanate intermediate with the synthesis of the core glibenclamide sulfonamide structure.

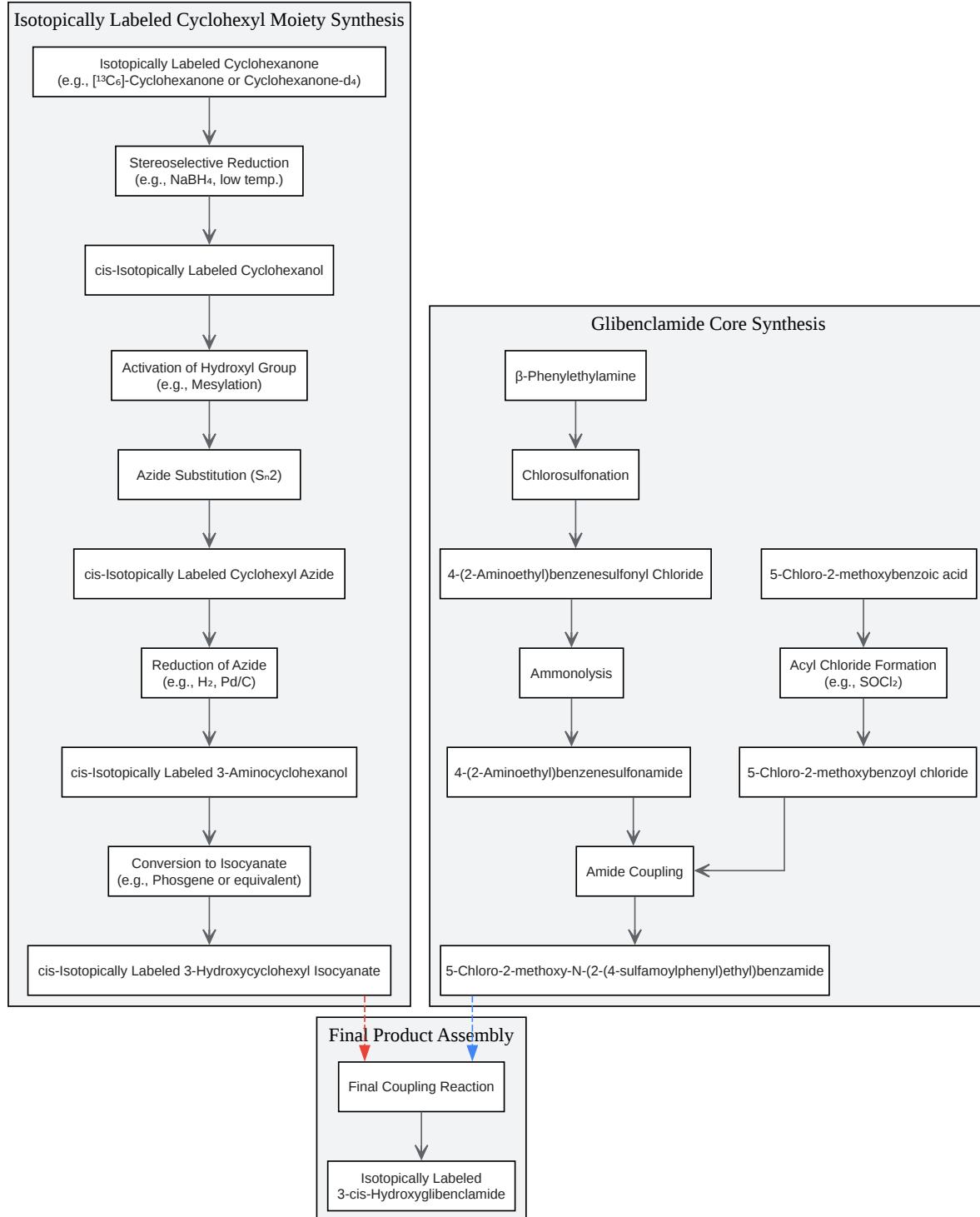
Synthetic Strategy Overview

The overall synthetic approach is depicted in the workflow diagram below. The strategy involves three main branches:

- Synthesis of Isotopically Labeled cis-3-Hydroxycyclohexylamine: Starting from an isotopically labeled cyclohexanone, a stereoselective reduction and subsequent amination will yield the desired labeled cis-3-aminocyclohexanol.
- Synthesis of the Sulfonamide Moiety: Preparation of 4-(2-aminoethyl)benzenesulfonamide from β -phenylethylamine.

- Synthesis of the Benzamido Moiety and Final Coupling: Synthesis of 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide and its subsequent coupling with the sulfonamide, followed by reaction with the isotopically labeled isocyanate to yield the final product.

Workflow Diagram

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Caption: Synthetic workflow for isotopically labeled **3-cis-Hydroxyglibenclamide**.

Experimental Protocols

Part 1: Synthesis of Isotopically Labeled *cis*-3-Hydroxycyclohexyl Isocyanate

1.1. Stereoselective Reduction of Isotopically Labeled Cyclohexanone

- Materials: Isotopically labeled cyclohexanone (e.g., $[^{13}\text{C}_6]$ -Cyclohexanone), Sodium borohydride (NaBH_4), Methanol (MeOH).
- Procedure:
 - Dissolve the isotopically labeled cyclohexanone (1.0 eq) in anhydrous methanol at $-78\text{ }^\circ\text{C}$ under an inert atmosphere (e.g., Argon).
 - Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below $-70\text{ }^\circ\text{C}$.
 - Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 4 hours.
 - Quench the reaction by the slow addition of acetone, followed by water.
 - Allow the mixture to warm to room temperature and extract with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield predominantly *cis*-isotopically labeled cyclohexanol.

1.2. Synthesis of *cis*-Isotopically Labeled 3-Aminocyclohexanol

This multi-step conversion proceeds with inversion of stereochemistry to maintain the *cis* relationship between the hydroxyl and the newly introduced amino group.

- Materials: *cis*-Isotopically labeled cyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN_3), Palladium on carbon (Pd/C), Hydrogen gas (H_2).
- Procedure:

- Mesylation: Dissolve the labeled cyclohexanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise and stir for 2 hours at 0 °C. Wash the reaction mixture with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.
- Azide Substitution: Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the organic layer, dry, and concentrate to yield the crude labeled cyclohexyl azide.
- Reduction: Dissolve the crude azide in methanol and add 10% Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours. Filter the reaction mixture through Celite and concentrate the filtrate to obtain cis-isotopically labeled 3-aminocyclohexanol.

1.3. Conversion to cis-Isotopically Labeled 3-Hydroxycyclohexyl Isocyanate

- Materials:cis-Isotopically labeled 3-aminocyclohexanol, Triphosgene, Triethylamine.
- Procedure:
 - In a fume hood, dissolve triphosgene (0.4 eq) in anhydrous toluene.
 - Add a solution of the labeled aminocyclohexanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.
 - Cool the reaction mixture, filter to remove triethylamine hydrochloride, and concentrate the filtrate under reduced pressure to yield the crude isocyanate. This intermediate is typically used immediately in the next step without further purification.

Part 2: Synthesis of the Glibenclamide Core

2.1. Synthesis of 4-(2-Aminoethyl)benzenesulfonamide[1][2][3]

- Materials: β -Phenylethylamine, Chlorosulfonic acid, Aqueous ammonia.

- Procedure:
 - React β -phenylethylamine with chlorosulfonic acid to perform chlorosulfonation.
 - The resulting sulfonyl chloride is then treated with aqueous ammonia to yield 4-(2-aminoethyl)benzenesulfonamide.

2.2. Synthesis of 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide[4][5][6]

- Materials: 5-Chloro-2-methoxybenzoic acid, Thionyl chloride (SOCl_2), 4-(2-Aminoethyl)benzenesulfonamide, Triethylamine.
- Procedure:
 - Convert 5-chloro-2-methoxybenzoic acid to its acyl chloride using thionyl chloride.
 - Couple the resulting acyl chloride with 4-(2-aminoethyl)benzenesulfonamide in the presence of a base like triethylamine to afford the desired benzamide derivative.

Part 3: Final Coupling

3.1. Synthesis of Isotopically Labeled 3-cis-Hydroxyglibenclamide

- Materials: 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide, cis-Isotopically labeled 3-hydroxycyclohexyl isocyanate, Anhydrous solvent (e.g., THF or DMF).
- Procedure:
 - Dissolve the benzamide derivative (1.0 eq) in an anhydrous solvent under an inert atmosphere.
 - Add the crude labeled isocyanate (1.1 eq) solution dropwise at room temperature.
 - Stir the reaction mixture for 12-24 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, quench the reaction with methanol and concentrate under reduced pressure.

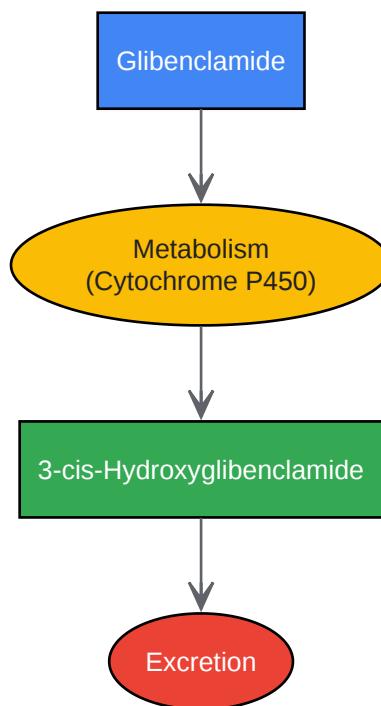
- Purify the crude product by flash column chromatography on silica gel to obtain the final isotopically labeled **3-cis-Hydroxyglibenclamide**.

Data Presentation

Table 1: Hypothetical Quantitative Data for Synthesis of $[^{13}\text{C}_6]$ -3-cis-Hydroxyglibenclamide

Step	Intermediate/Product	Starting Mass (g)	Obtained Mass (g)	Yield (%)	Purity (by LC-MS)
1.1	$[^{13}\text{C}_6]$ -cis-Cyclohexanol	5.00	4.85	95	>98% (cis isomer)
1.2	$[^{13}\text{C}_6]$ -cis-3-Aminocyclohexanol	4.80	3.50	72 (over 3 steps)	>97%
1.3	$[^{13}\text{C}_6]$ -cis-3-Hydroxycyclohexyl isocyanate	3.45	-	-	Used directly
2.1	4-(2-Aminoethyl)benezenesulfonamide	10.0	7.80	75	>98%
2.2	5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide	7.50	10.5	88	>99%
3.1	$[^{13}\text{C}_6]$ -3-cis-Hydroxyglibenclamide (benzamide)	10.0	11.2	80	>99%

Signaling Pathway Diagram (Metabolic Conversion)



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Caption: Metabolic pathway of Glibenclamide to **3-cis-Hydroxyglibenclamide**.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of isotopically labeled **3-cis-Hydroxyglibenclamide**. By following these procedures, researchers can produce high-purity labeled compounds essential for advanced studies in drug metabolism and development. The modular nature of this synthesis allows for the incorporation of isotopic labels at various positions, providing flexibility for different research needs. Careful execution of the stereoselective steps is critical to ensure the desired cis-conformation in the final product.

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